molecular formula C14H24F3N3O B7633220 1-Cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea

1-Cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea

Cat. No. B7633220
M. Wt: 307.35 g/mol
InChI Key: OQLNIVXJEOBMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of wakefulness and arousal.

Mechanism of Action

1-Cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of wakefulness and arousal. By blocking the activity of the orexin-1 receptor, this compound promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea include increased sleep duration, decreased wakefulness, and improved sleep quality. Additionally, it has been shown to reduce food intake and body weight, suggesting potential applications in the treatment of obesity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea in lab experiments is its selectivity for the orexin-1 receptor, which allows for more precise manipulation of the sleep-wake cycle. However, one limitation is that its effects on other receptors and neurotransmitters are not fully understood, which may complicate interpretation of experimental results.

Future Directions

There are several future directions for research on 1-Cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea. One direction is to investigate its potential use in the treatment of addiction and anxiety disorders. Additionally, further studies are needed to fully understand its effects on other receptors and neurotransmitters. Finally, research is needed to optimize the synthesis method and develop more efficient and cost-effective methods for producing this compound.

Synthesis Methods

The synthesis of 1-Cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea involves several steps. The starting materials are cyclopentanone, 2,2,2-trifluoroethylamine, and piperidine. The first step involves the reaction of cyclopentanone with 2,2,2-trifluoroethylamine to form a cyclic imine intermediate. The second step involves the reduction of the cyclic imine intermediate with sodium borohydride to form the corresponding amine. The final step involves the reaction of the amine with isocyanate to form the desired product.

Scientific Research Applications

1-Cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various sleep disorders, including insomnia, narcolepsy, and sleep apnea. Additionally, it has been investigated for its potential use in the treatment of addiction, obesity, and anxiety disorders.

properties

IUPAC Name

1-cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24F3N3O/c15-14(16,17)10-20-7-5-11(6-8-20)9-18-13(21)19-12-3-1-2-4-12/h11-12H,1-10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLNIVXJEOBMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea

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